molecular formula C10H15NO3S B022917 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide CAS No. 374067-96-6

4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide

Cat. No. B022917
M. Wt: 229.3 g/mol
InChI Key: SOOTXJBKDRWYBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds involves various chemical reactions, aiming to create substances with specific molecular structures. For example, the synthesis and characterization of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide demonstrate the intricate methods used to create these compounds, involving X-ray crystallography to determine the structure (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical to their chemical behavior and interactions. Studies involving Density Functional Theory (DFT) calculations, such as those on 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, help in understanding the vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential, providing insights into the compound's molecular geometry and electronic properties (Ceylan et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, and related compounds, are significant for their applications. Research on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors highlights the potential of these compounds in biochemical contexts, showing how their chemical structure can influence their inhibitory activity (Röver et al., 1997).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, are crucial for the practical application of these compounds. X-ray crystallography provides detailed information about the crystal structure, which helps in understanding the physical properties and potential applications of these compounds (Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pH stability, and chemical transformations, are key to utilizing these compounds in various scientific and industrial processes. The study on 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide, for example, details the synthesis process and confirms the structure through spectral analysis, shedding light on the compound's chemical characteristics (Naganagowda & Petsom, 2011).

properties

IUPAC Name

4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(2,7-12)8-3-5-9(6-4-8)15(11,13)14/h3-6,12H,7H2,1-2H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOTXJBKDRWYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453911
Record name 4-(1-Hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide

CAS RN

374067-96-6
Record name 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374067-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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